(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Medicinal Chemistry SAR Electron Donating/Withdrawing

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 946205-31-8) is a fully synthetic small molecule (C₁₇H₁₈N₄O₃S, MW 358.42) that embeds a 4-methoxybenzothiazole core linked through a piperazine bridge to a 3-methylisoxazole-5-carbonyl moiety. The compound belongs to a broader class of benzothiazole–piperazine hybrids that have been investigated for anticancer, antimicrobial, and CNS-related activities.

Molecular Formula C17H18N4O3S
Molecular Weight 358.42
CAS No. 946205-31-8
Cat. No. B2875029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
CAS946205-31-8
Molecular FormulaC17H18N4O3S
Molecular Weight358.42
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
InChIInChI=1S/C17H18N4O3S/c1-11-10-13(24-19-11)16(22)20-6-8-21(9-7-20)17-18-15-12(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
InChIKeyBQLQKEXOZMWXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946205-31-8 – 4-Methoxybenzothiazole-Piperazinyl-Isoxazole Methanone: Procurement-Relevant Structural and Pharmacophoric Context


(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 946205-31-8) is a fully synthetic small molecule (C₁₇H₁₈N₄O₃S, MW 358.42) that embeds a 4-methoxybenzothiazole core linked through a piperazine bridge to a 3-methylisoxazole-5-carbonyl moiety . The compound belongs to a broader class of benzothiazole–piperazine hybrids that have been investigated for anticancer, antimicrobial, and CNS-related activities [1]. As of the evidence cut-off date, the compound itself has not appeared in peer-reviewed pharmacological studies; its procurement rationale rests entirely on structural differentiation from closely related analogs within the same chemotype space.

946205-31-8 – Why Generic Substitution of Benzothiazole-Piperazine-Isoxazole Analogs Is Unsupported by Evidence


Within the benzothiazole–piperazine–isoxazole chemotype, even single-atom substitutions on the benzothiazole ring can profoundly alter electronic properties, target engagement, and cellular potency. The 4-methoxy substituent in 946205-31-8 is electron-donating (+M effect), whereas the closest purchasable analog bears a 6-chloro substituent that is electron-withdrawing (−I effect) . Class-level data confirm that benzothiazole-piperazine derivatives vary by >10-fold in GI₅₀ values across cancer cell lines depending on subtle substituent changes [1]. Consequently, generic interchange of 946205-31-8 with a chloro-, methyl-, or unsubstituted benzothiazole analog cannot be assumed to preserve biological activity, and direct comparative data are required to justify substitution.

946205-31-8 – Quantified Differentiation Evidence Against Closest Structural Analogs


Electronic Differentiation: 4-Methoxy (946205-31-8) vs. 6-Chloro Analog – Hammett Substituent Constant Comparison

946205-31-8 carries a 4-methoxy substituent on the benzothiazole ring (Hammett σₚ = −0.27, electron-donating), whereas the closest purchasable comparator, (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 946287-19-0), bears a 6-chloro substituent (Hammett σₘ = +0.37, electron-withdrawing) . This difference of Δσ ≈ 0.64 units represents a substantial electronic perturbation expected to influence hydrogen-bonding capacity, π-stacking interactions, and metabolic stability. In benzothiazole-piperazine series, electron-donating substituents have been associated with enhanced cytotoxicity in MCF-7 cells relative to electron-withdrawing analogs [1].

Medicinal Chemistry SAR Electron Donating/Withdrawing

Class-Level Cytotoxic Potency Range: Benzothiazole-Piperazine Derivatives Against Human Cancer Cell Lines

Although 946205-31-8 itself lacks published cell-based data, the benzothiazole-piperazine class has been systematically evaluated by Gurdal et al. (2015) against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay [1]. Across ten derivatives, GI₅₀ values ranged from <1 µM to >50 µM depending on substitution pattern, with the most active compound (1d) achieving sub-micromolar GI₅₀ in all three lines and inducing apoptosis via subG1 cell cycle arrest. This establishes a class-level potency benchmark against which 946205-31-8 can be positioned once experimentally determined.

Cancer Cytotoxicity GI50

Regioisomeric Differentiation: Benzothiazole (946205-31-8) vs. Benzisothiazole Scaffold in Apoptotic Activity

946205-31-8 contains a benzo[d]thiazole core (sulfur at position 1, nitrogen at position 3), whereas a closely related scaffold series features benzo[d]isothiazole (sulfur at position 1, nitrogen at position 2). Byrappa et al. (2017) demonstrated that benzisothiazole-piperazine-isoxazoline hybrids exhibit potent cytotoxic and pro-apoptotic activity, with four of nine compounds showing activity comparable to TRAIL protein in mammalian cancer cells [1]. The regioisomeric swap between benzothiazole and benzisothiazole alters the spatial orientation of the heterocyclic nitrogen, which can redirect hydrogen-bonding interactions with biological targets. No direct head-to-head data exist comparing benzothiazole vs. benzisothiazole congeners bearing identical piperazine-isoxazole appendages.

Apoptosis Benzisothiazole Scaffold Hopping

Positional Isomer Differentiation: 4-Methoxy vs. 6-Methoxy Benzothiazole in Antimicrobial and Antioxidant Activity

The methoxy group placement on the benzothiazole ring is a critical SAR variable. 946205-31-8 bears the methoxy at position 4, whereas a reported series of 6-methoxybenzothiazole-piperazine derivatives with propanamide chains exhibited antimicrobial activity (MIC values ranging from 8 to 128 µg/mL against S. aureus and E. coli) and antioxidant capacity (DPPH scavenging IC₅₀ of 12.5–50 µg/mL) [1]. Positional isomerism (4-OCH₃ vs. 6-OCH₃) alters the electronic distribution across the benzothiazole ring system and can shift the dominant biological target from anticancer to antimicrobial/antioxidant. No matched-pair comparison between 4-methoxy and 6-methoxy benzothiazole-piperazine-isoxazole methanones is currently available.

Antimicrobial Antioxidant Positional Isomer

946205-31-8 – Evidence-Based Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Probe for 4-Methoxybenzothiazole Electronic Effects in Cancer Cell Assays

946205-31-8 is positioned as a SAR probe to isolate the contribution of the 4-methoxy electron-donating group on benzothiazole-piperazine-isoxazole cytotoxicity. The class-level GI₅₀ benchmark established by Gurdal et al. (2015) provides a quantitative reference range (<1 to >50 µM across HUH-7, MCF-7, HCT-116) [1]. Researchers can compare 946205-31-8 head-to-head with the 6-chloro analog (CAS 946287-19-0) to quantify the impact of the Δσ ≈ 0.64 Hammett unit difference on potency and selectivity.

Scaffold-Hopping Reference Compound for Benzothiazole vs. Benzisothiazole Target Engagement Studies

The benzothiazole core of 946205-31-8 distinguishes it from the benzisothiazole-piperazine-isoxazoline series reported by Byrappa et al. (2017), which demonstrated pro-apoptotic activity comparable to TRAIL [2]. 946205-31-8 serves as the benzothiazole counterpart in scaffold-hopping experiments designed to map how heterocyclic nitrogen position affects target binding and downstream apoptosis signaling.

Methoxy Positional Isomer Comparator for Polypharmacology Profiling

The 4-methoxy substitution pattern in 946205-31-8 is orthogonal to the 6-methoxybenzothiazole-piperazine series that showed antimicrobial (MIC 8–128 µg/mL) and antioxidant (DPPH IC₅₀ 12.5–50 µg/mL) activities [3]. Parallel profiling of 946205-31-8 in antimicrobial and antioxidant assays, alongside the 6-methoxy series, would clarify whether biological activity tracks with methoxy position, enabling rational selection of the optimal isomer for specific therapeutic programs.

Computational Chemistry and Molecular Docking Template for Virtual Screening Libraries

The well-defined three-dimensional structure of 946205-31-8, combining a 4-methoxybenzothiazole, piperazine linker, and 3-methylisoxazole-5-carbonyl terminus, makes it a suitable template for computational docking and pharmacophore modeling. Its procurement enables experimental validation of in silico predictions derived from benzothiazole-piperazine docking studies, bridging the gap between virtual screening hits and wet-laboratory confirmation.

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